2-Amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid
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Description
Scientific Research Applications
Renewable Building Block in Polymer Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a related compound, demonstrates potential as a renewable building block for polymer synthesis. Specifically, it enhances the reactivity of molecules towards benzoxazine (Bz) ring formation, replacing phenol traditionally used in such processes. This application is significant in material science, offering sustainable alternatives for creating polymers with desirable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Asymmetric Synthesis
The compound plays a role in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines. Key steps in this process include the synthesis of benzyl bromides and the alkylation of glycine enolate derivatives, which are crucial for creating specific amino acid configurations (Monclus et al., 1995).
Polymeric Compound Modification
2-Amino-3-(4-hydroxyphenyl)propanoic acid is utilized in modifying poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amines. This modification enhances the swelling of polymers and increases their thermal stability, indicating potential applications in medical fields due to their promising biological activities (Aly & El-Mohdy, 2015).
Solid-Phase Synthesis Applications
In the realm of solid-phase synthesis, α-hydroxy acids (related to the compound ) are employed as acylating agents for the creation of diverse 3,5-disubstituted-2-aminofuranones. This efficient three-step process has implications in synthesizing complex organic compounds (Matiadis et al., 2009).
Fluorescence in Biological Studies
The introduction of fluorophores into proteins, such as 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, allows for the study of protein structure and interactions. This specific compound was genetically encoded in yeast, highlighting its utility in understanding protein dynamics and interactions in vivo (Summerer et al., 2006).
Properties
IUPAC Name |
2-amino-3-(3-cyano-5-fluoro-4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3/c11-7-2-5(3-8(13)10(15)16)1-6(4-12)9(7)14/h1-2,8,14H,3,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCBHYXMQGRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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